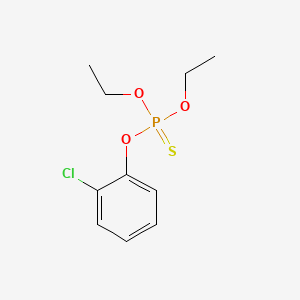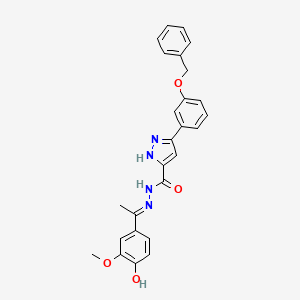
N'-(4-Methylbenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Méthylbenzylidène)-4-((4-méthylbenzyl)oxy)benzohydrazide est un composé organique qui appartient à la classe des hydrazides. Ces composés sont caractérisés par la présence d’un groupe fonctionnel hydrazide, qui est généralement impliqué dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-(4-Méthylbenzylidène)-4-((4-méthylbenzyl)oxy)benzohydrazide implique généralement la réaction de condensation entre le 4-méthylbenzaldéhyde et le 4-((4-méthylbenzyl)oxy)benzohydrazide. La réaction est généralement effectuée en présence d’un catalyseur acide sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés pourrait améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N’-(4-Méthylbenzylidène)-4-((4-méthylbenzyl)oxy)benzohydrazide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : Le groupe hydrazide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que les halogénoalcanes ou les chlorures d’acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire les oxydes correspondants, tandis que la réduction peut produire des amines.
Applications De Recherche Scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de N’-(4-Méthylbenzylidène)-4-((4-méthylbenzyl)oxy)benzohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazide peut former des liaisons hydrogène et d’autres interactions avec les molécules biologiques, affectant potentiellement diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendraient de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(4-Méthylbenzylidène)-4-hydroxybenzohydrazide
- N’-(4-Méthylbenzylidène)-4-méthoxybenzohydrazide
- N’-(4-Méthylbenzylidène)-4-aminobenzohydrazide
Unicité
N’-(4-Méthylbenzylidène)-4-((4-méthylbenzyl)oxy)benzohydrazide est unique en raison de la présence du groupe 4-((4-méthylbenzyl)oxy), qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut conférer des propriétés spécifiques qui le différencient des autres composés similaires.
Propriétés
Numéro CAS |
769142-51-0 |
|---|---|
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-3-7-19(8-4-17)15-24-25-23(26)21-11-13-22(14-12-21)27-16-20-9-5-18(2)6-10-20/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
Clé InChI |
HWYLKGJGNPHLQY-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)


![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)


